Abiraterone N-Oxide
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Overview
Description
Abiraterone N-Oxide is a metabolite of Abiraterone, a potent inhibitor of the enzyme CYP17A1, which is crucial in the biosynthesis of androgens. This compound is primarily studied in the context of prostate cancer treatment, where it plays a role in reducing androgen levels to inhibit cancer growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Abiraterone N-Oxide can be synthesized through the oxidation of Abiraterone. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Abiraterone N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound back to Abiraterone.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of Abiraterone, each with distinct biological activities .
Scientific Research Applications
Abiraterone N-Oxide has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal metabolism and enzyme inhibition.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular pathways.
Medicine: Primarily studied in the context of prostate cancer treatment, where it helps in reducing androgen levels to inhibit cancer growth.
Industry: Used in the development of new therapeutic agents and in the study of drug metabolism.
Mechanism of Action
Abiraterone N-Oxide exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. By blocking this enzyme, the compound reduces the levels of testosterone and other androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells . The molecular targets include the androgen receptor and various enzymes involved in steroidogenesis .
Comparison with Similar Compounds
Similar Compounds
Abiraterone: The parent compound, also an inhibitor of CYP17A1.
Enzalutamide: Another androgen receptor inhibitor used in prostate cancer treatment.
Apalutamide: Similar to Enzalutamide, used for non-metastatic castration-resistant prostate cancer.
Uniqueness
Abiraterone N-Oxide is unique due to its specific metabolic pathway and its role as a metabolite of Abiraterone. It provides insights into the metabolic fate of Abiraterone and helps in understanding the overall pharmacokinetics and pharmacodynamics of the drug .
Properties
Molecular Formula |
C24H31NO2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-1-ium-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H31NO2/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(27)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
CZKQCNRNNUYEPR-VJLLXTKPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=C[N+](=CC=C5)[O-])C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)O |
Origin of Product |
United States |
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